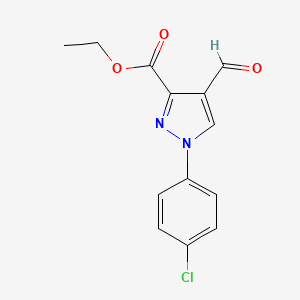

Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H11ClN2O3 |

|---|---|

Molecular Weight |

278.69 g/mol |

IUPAC Name |

ethyl 1-(4-chlorophenyl)-4-formylpyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)12-9(8-17)7-16(15-12)11-5-3-10(14)4-6-11/h3-8H,2H2,1H3 |

InChI Key |

WFZRTBQNIHTLGS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The reaction conditions generally include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and other additives may be employed to improve the efficiency of the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group (-CHO) at position 4 undergoes oxidation to yield carboxylic acid derivatives. For example:

-

Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the formyl group to a carboxyl group, forming 1-(4-chlorophenyl)-4-carboxy-1H-pyrazole-3-carboxylic acid (yield: 85–91%) .

-

Further esterification of the resulting acid with ethanol in acidic conditions produces the ethyl ester derivative .

Table 1: Oxidation Conditions and Outcomes

| Oxidizing Agent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂O-pyridine | Pyrazole-4-carboxylic acid | 85–91% | |

| K₂Cr₂O₇ (acidic) | Ethanol | Pyrazole ester derivatives | 74–86% |

Condensation Reactions

The formyl group participates in condensation with nitrogen nucleophiles:

-

Hydrazines form hydrazones, which cyclize to 1,3,4-oxadiazoles under oxidative conditions (e.g., K₂Cr₂O₇) .

-

Semicarbazide/thiosemicarbazide yield semicarbazones or thiosemicarbazones, precursors to heterocyclic systems like pyrazolyloxadiazoles .

Example Pathway

-

Condensation with hydrazine → hydrazone intermediate.

Nucleophilic Additions

The electrophilic formyl group reacts with nucleophiles:

-

Amines form Schiff bases, which can undergo further cyclization or reduction.

-

Active methylene compounds (e.g., malononitrile) undergo Knoevenagel condensation to form α,β-unsaturated derivatives .

Key Reaction

Ester Hydrolysis

The ethyl ester at position 3 hydrolyzes under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O) yields the carboxylic acid.

-

Basic hydrolysis (NaOH/EtOH) forms the sodium salt, which can be reprotonated.

Table 2: Hydrolysis Conditions

| Condition | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | HCl/H₂O | Pyrazole-3-carboxylic acid | 89% | |

| Basic | NaOH/EtOH | Sodium carboxylate | 92% |

Substitution Reactions

The 4-chlorophenyl group can undergo electrophilic aromatic substitution :

-

Nitration : Introduces nitro groups at meta/para positions relative to chlorine.

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids .

Reduction Reactions

-

Formyl Group : Reduced to a hydroxymethyl group (-CH₂OH) using NaBH₄ or LiAlH₄.

-

Pyrazole Ring : Hydrogenation under high-pressure H₂/Pd-C saturates the ring to pyrazoline.

Friedel-Crafts Hydroxyalkylation

The formyl group facilitates hydroxyalkylation with aromatic compounds (e.g., benzene) in the presence of Lewis acids (AlCl₃), forming aryl-pyrazole hybrids .

Mechanistic Insights

-

Regioselectivity : Substituents on the pyrazole ring direct reactivity. Electron-withdrawing groups (e.g., -Cl) deactivate the ring toward electrophilic attack .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic addition rates.

Biological Activity Correlations

Derivatives synthesized via these reactions show:

Scientific Research Applications

Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a pyrazole derivative with a molecular weight of approximately 278.69 g/mol. It features a 4-chlorophenyl group at the first position, a formyl group at the fourth position, and an ethyl ester at the third position of the pyrazole ring. This arrangement gives it chemical reactivity and biological activity, making it interesting for medicinal chemistry and organic synthesis.

Potential Applications

Research indicates that pyrazole derivatives exhibit a range of biological activities, and this compound has shown potential as an agent in diverse applications. The interaction profile of this compound is primarily influenced by its functional groups, particularly the formyl group and the pyrazole ring, which may enable interactions with biological targets like enzymes or receptors, influencing its pharmacological effects.

Structural Similarity

Several compounds share structural similarities with this compound.

Examples of similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate | Similar pyrazole structure but different chlorophenol position | Potentially different biological activity profiles |

| Ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | Different position of carboxylic acid functionality | May exhibit distinct pharmacological properties |

| Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate | Variation in halogen substitution | Differences in reactivity and biological effects |

Mechanism of Action

The mechanism of action of Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The formyl group and the pyrazole ring are likely involved in these interactions, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at the 1-, 3-, and 4-positions of the pyrazole ring significantly affect molecular properties. Key analogs and their differences are summarized below:

Key Observations:

- Lipophilicity: The formyl group in the target compound increases XLogP3 (~2.8) compared to the hydroxy analog (2.5 ), suggesting greater membrane permeability.

- Electronic Effects: Replacing 4-chlorophenyl with 3-methoxyphenyl introduces electron-donating effects, altering reactivity in electrophilic substitutions.

Structural Analysis and Validation

Tools like SHELX and Mercury CSD enable precise determination of crystal structures and intermolecular interactions. For instance:

- The 4-chlorophenyl group likely induces steric hindrance, affecting packing patterns in the crystal lattice.

- Validation protocols ensure accuracy in bond lengths and angles, critical for comparing analogs.

Biological Activity

Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family, characterized by its unique structure and potential biological activities. This compound, with a molecular formula of C13H11ClN2O3 and a molecular weight of approximately 278.69 g/mol, features a 4-chlorophenyl group, a formyl group, and an ethyl ester at different positions on the pyrazole ring. Its structural attributes contribute to its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug development.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds demonstrated excellent antimicrobial activity against common pathogens. Specifically, the minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes or receptors. The presence of the formyl group may facilitate binding to active sites on enzymes, potentially inhibiting their activity or altering receptor functions . Further studies are needed to elucidate the precise molecular interactions and pathways involved.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of pyrazole derivatives has been extensively studied to understand how modifications to the chemical structure influence biological activity. The presence of electronegative substituents like chlorine is often correlated with enhanced antiproliferative activity .

Comparative Analysis of Related Compounds

To provide context for the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 1-(2-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate | Similar pyrazole structure but different chlorophenol position | Potentially different biological activity profiles |

| Ethyl 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | Different position of carboxylic acid functionality | May exhibit distinct pharmacological properties |

| Ethyl 1-(4-bromophenyl)-4-formyl-1H-pyrazole-3-carboxylate | Variation in halogen substitution | Differences in reactivity and biological effects |

This table illustrates the diversity within pyrazole derivatives while underscoring the unique characteristics and potential applications of this compound.

Antitumor Activity

Several studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds within this class have shown inhibitory effects against various cancer-related targets such as BRAF(V600E) and EGFR . The incorporation of specific functional groups has been shown to enhance these effects, emphasizing the importance of SAR in developing effective antitumor agents.

Anti-inflammatory Effects

Research has also pointed to anti-inflammatory properties associated with certain pyrazole derivatives. For example, compounds have been demonstrated to inhibit nitric oxide production in response to endotoxin stimulation, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Ethyl 1-(4-chlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate?

The compound is synthesized via diazonium salt intermediates derived from aromatic amines. A key method involves coupling 4-chloroaniline with ethyl acetoacetate, followed by formylation at the pyrazole C4 position using Vilsmeier-Haack conditions. This approach ensures regioselectivity and avoids side reactions at the ester group . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), with yields optimized by controlling reaction temperature (80–100°C) and stoichiometric ratios of reagents.

Q. How is the compound characterized structurally and spectroscopically?

Routine characterization includes:

- NMR : and NMR to confirm substitution patterns (e.g., formyl proton at δ 9.8–10.2 ppm, ester carbonyl at δ 165–170 ppm).

- LC-MS : To verify molecular ion peaks (e.g., [M+H]+ at m/z 319) and assess purity (>95%) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles between the pyrazole ring and 4-chlorophenyl substituent .

Q. What crystallographic tools are used for structural validation?

The SHELX suite (SHELXL/SHELXS) is standard for refining crystal structures, particularly for small molecules. Key steps include:

- Data integration using Bruker AXS software.

- Hydrogen atom placement via riding models.

- Validation metrics: R-factor < 0.05, wR2 < 0.10, and goodness-of-fit (GoF) ≈ 1.0 .

- Mercury CSD visualizes packing motifs and hydrogen-bonding networks (e.g., C–H···O interactions between formyl and ester groups) .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

- Reaction optimization : Use kinetic studies to identify rate-limiting steps (e.g., formylation efficiency). Adjust solvent polarity (DMF vs. DCM) to improve intermediate stability .

- Byproduct mitigation : Monitor diazonium salt decomposition via TLC and employ scavengers (e.g., activated charcoal) for impurities.

- Advanced purification : Combine recrystallization (ethanol/water) with preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How to resolve contradictions in spectral data during characterization?

- Dynamic NMR : Detect rotational barriers in the ester group (e.g., coalescence temperature studies for conformers).

- DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts to validate tautomeric forms .

- High-resolution MS : Resolve isotopic patterns (e.g., ) to confirm molecular formula .

Q. What computational methods predict the compound’s reactivity and biological activity?

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2), leveraging the formyl group as a hydrogen-bond acceptor.

- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The formyl group’s electron-withdrawing effect reduces HOMO energy (-6.2 eV), enhancing reactivity at C5 .

Q. How do structural analogs inform biological activity studies?

Q. What challenges arise in polymorphism studies during crystallization?

- Solvent screening : Test polar aprotic (DMF, DMSO) vs. protic (ethanol, methanol) solvents to isolate polymorphs.

- Thermal analysis : DSC/TGA identifies metastable forms (melting points ±5°C differences).

- Synchrotron XRD : Resolves subtle lattice variations (e.g., monoclinic vs. orthorhombic systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.